molecular formula C13H22N4O B13162724 N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13162724
M. Wt: 250.34 g/mol
InChI Key: YPRAATKQOGIEPI-UHFFFAOYSA-N
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Description

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an imidazole ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where 2-methylpiperidine reacts with a suitable alkyl halide.

    Coupling of the Two Rings: The imidazole and piperidine rings are coupled through a propyl linker using a reductive amination reaction.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysts: Using catalysts such as palladium on carbon for hydrogenation steps.

    Solvents: Employing solvents like dimethylformamide or tetrahydrofuran to facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.

    Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.

    Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methylpiperidin-1-yl)propyl]pyridin-2-amine
  • N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
  • N-[3-(2-methylpiperidin-1-yl)propyl]-beta-alanine

Uniqueness

N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its imidazole ring provides a versatile scaffold for interactions with biological targets, while the piperidine ring enhances its pharmacokinetic properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields

Properties

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18)

InChI Key

YPRAATKQOGIEPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC(=O)N2C=CN=C2

Origin of Product

United States

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